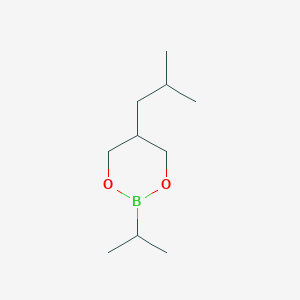![molecular formula C15H18O3Te B14390128 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one CAS No. 88708-33-2](/img/structure/B14390128.png)
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a tellanyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile in ethanolic pyridine with catalytic amounts of piperidine. The reaction mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of hexahydro-1-benzofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The tellanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents replacing the tellanyl group.
Scientific Research Applications
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an antibacterial or anti-tumor agent.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one involves its interaction with molecular targets in biological systems. The tellanyl group and the benzofuran core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2,3,4,5,6,7-Hexahydro-1-benzofuran derivatives
- Benzothiophene derivatives
- Benzofuran-2(3H)-ones
Uniqueness
What sets 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one apart is the presence of the tellanyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
88708-33-2 |
|---|---|
Molecular Formula |
C15H18O3Te |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)tellanyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H18O3Te/c1-17-11-5-7-12(8-6-11)19-13-4-2-3-10-9-14(16)18-15(10)13/h5-8,10,13,15H,2-4,9H2,1H3 |
InChI Key |
QXTLIUJPZWXEBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]C2CCCC3C2OC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


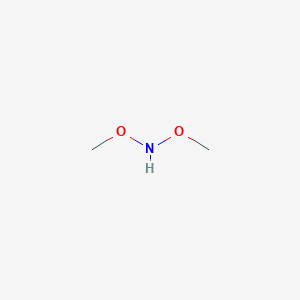
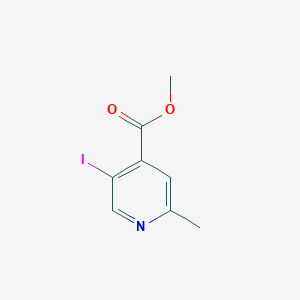
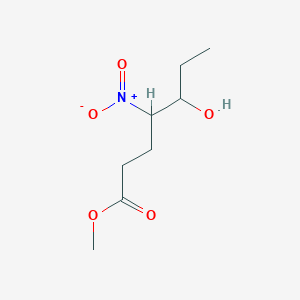
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
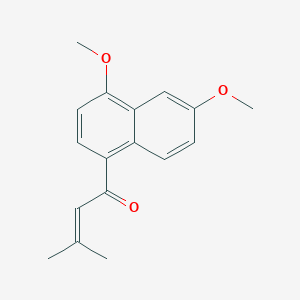
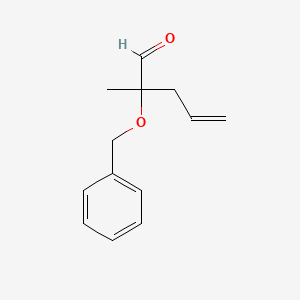
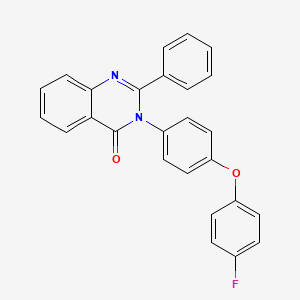
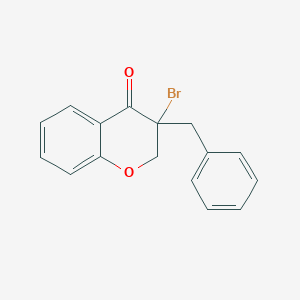
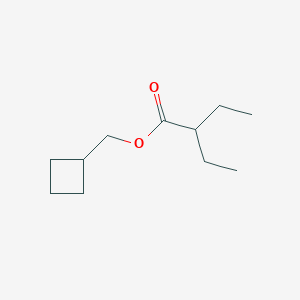
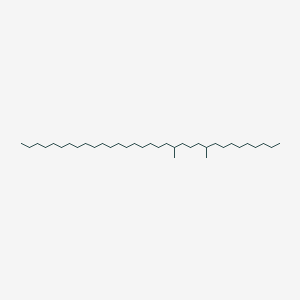
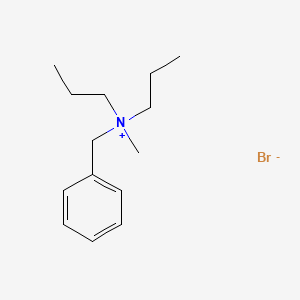
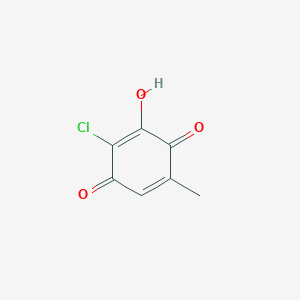
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
